molecular formula C6H13NO B3061150 Methyl pentanimidate CAS No. 57246-71-6

Methyl pentanimidate

Cat. No.: B3061150
CAS No.: 57246-71-6
M. Wt: 115.17 g/mol
InChI Key: DIFSGQKADHEBAI-UHFFFAOYSA-N
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Description

Methyl pentanimidate is an organic compound with the molecular formula C6H13NO . It is also known by other names such as Methyl-pentanimidat (German), Pentanimidate de méthyle (French), and Pentanimidic acid, methyl ester .


Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 20 bonds. There are 7 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 ether (aliphatic) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 115.17 g/mol . The predicted boiling point is 114.4±23.0 °C and the predicted density is 0.88±0.1 g/cm3 .

Scientific Research Applications

Synthesis Applications

  • Efficient Synthesis Process: Methyl pentanimidate has been utilized in the efficient synthesis of various compounds. For instance, its role in the synthesis of 2-Butyl-5-Chloro-3H-Imidazole-4-Carboxaldehyde was highlighted as a rapid and cost-effective procedure. This process, involving a series of reactions without the need for isolation and purification of intermediates, resulted in a product with 99.9% HPLC purity (Srinivas, Nair, Ramesh, & Pardhasaradhi, 2004).

Safety and Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed .

Properties

IUPAC Name

methyl pentanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-3-4-5-6(7)8-2/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFSGQKADHEBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420883
Record name methyl pentanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57246-71-6
Record name methyl pentanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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